

# A Comprehensive Technical Review of 10-Hydroxy-2-decenoic Acid

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## Compound of Interest

Compound Name: 10-Hydroxydec-6-en-2-one

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Disclaimer: Initial research indicates a likely typographical error in the query "**10-Hydroxydec-6-en-2-one**," as the predominant body of scientific literature focuses on the structurally related and biologically significant compound, 10-Hydroxy-2-decenoic acid (10-HDA). This document will proceed with a comprehensive review of 10-HDA, a key component of royal jelly, to provide a valuable and relevant technical guide for researchers, scientists, and drug development professionals.

10-Hydroxy-2-decenoic acid (10-HDA) is a naturally occurring unsaturated fatty acid and the principal lipid component of royal jelly, a secretion from the glands of worker honeybees.<sup>[1]</sup> It is recognized for a wide array of biological activities, including anti-inflammatory, anti-tumor, immunomodulatory, and neurotrophic effects.<sup>[1][2]</sup> This technical guide provides an in-depth review of the synthesis, biological activities, and associated signaling pathways of 10-HDA, supported by quantitative data and detailed experimental protocols.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of 10-HDA is presented below.

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>18</sub> O <sub>3</sub>	-
Molecular Weight	186.25 g/mol	-
IUPAC Name	(E)-10-hydroxydec-2-enoic acid	-
Melting Point	55 °C	[1]
Boiling Point	339.2 ± 15.0 °C (Predicted)	[1]
Density	1.038 ± 0.06 g/cm <sup>3</sup> (Predicted)	[1]
pKa	4.78 ± 0.10 (Predicted)	[1]
Solubility	Chloroform (Slightly), Methanol (Slightly)	[1]

## Synthesis of 10-Hydroxy-2-decenoic Acid

The synthesis of 10-HDA can be achieved through both chemical and biosynthetic methods.

### Chemical Synthesis

A common chemical synthesis strategy involves the selective oxidation of 1,8-octanediol to 8-hydroxyoctanal, followed by a Wittig reaction and subsequent hydrolysis.[3]

#### Experimental Protocol: Chemical Synthesis of 10-HDA

- Selective Oxidation of 1,8-octanediol:** 1,8-octanediol is selectively oxidized to 8-hydroxyoctanal. A typical procedure involves adsorbing 1,8-octanediol onto a silica-sodium bisulfite system in a dichloromethane solvent.[3] The molar ratio of 1,8-octanediol to the sodium bisulfite on silica support is typically between 6:1 and 8:1.[3] The reaction is carried out at a controlled temperature, for instance, between 0-30°C, for a duration of 20 minutes to 2 hours.[3]
- Wittig Reaction:** The resulting 8-hydroxyoctanal is then subjected to a Wittig reaction with an appropriate phosphorus ylide, such as ethyl phosphonoacetate, to introduce the α,β-

unsaturated ester functionality. This step yields 10-hydroxy-2-decenoic acid ethyl ester.[3]

- **Hydrolysis:** The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved under basic conditions, for example, using potassium carbonate as a catalyst, followed by acidification to yield 10-HDA.[3]

## Biosynthesis

Recent advancements have focused on the biosynthesis of 10-HDA using engineered microorganisms, offering a more sustainable approach.[4][5]

### Experimental Protocol: Whole-Cell Catalysis for 10-HDA Biosynthesis

This method utilizes engineered *Escherichia coli* to convert decanoic acid into 10-HDA in a one- or two-step process.[4][5]

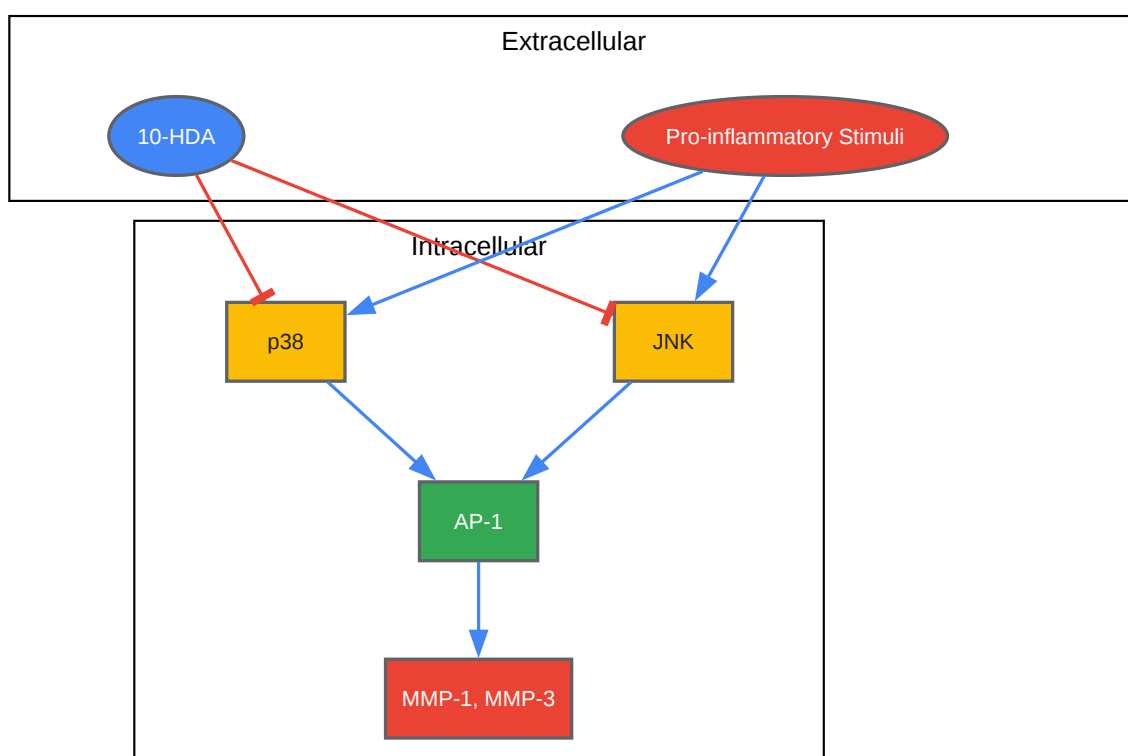
- **Strain Engineering:** *E. coli* strains are genetically modified to express key enzymes. This includes acyl-CoA dehydrogenase (for the introduction of the double bond) and a P450 monooxygenase (for the terminal hydroxylation).[4][6] Genes involved in fatty acid degradation (e.g., *fadB*, *fadJ*, *fadR*) are often knocked out to prevent the breakdown of the substrate and product.[6]
- **Cultivation and Induction:** The engineered *E. coli* is cultured in a suitable medium. Expression of the heterologous enzymes is induced, for example, with IPTG.
- **Whole-Cell Bioconversion:** The cultured cells are harvested and resuspended in a reaction buffer containing the substrate, decanoic acid. The reaction is carried out at a controlled temperature (e.g., 30°C) with agitation.[5]
- **Product Extraction and Analysis:** After the reaction, the product, 10-HDA, is extracted from the culture medium and quantified using methods such as High-Performance Liquid Chromatography (HPLC).[7]

## Biological Activities and Signaling Pathways

10-HDA exhibits a diverse range of biological activities, influencing various cellular processes and signaling pathways.

## Anti-inflammatory Activity

10-HDA has been shown to possess anti-inflammatory properties. It can reduce the production of pro-inflammatory cytokines such as TNF- $\alpha$ , IL-1 $\beta$ , and IL-8 in human colon cancer cells.[2] In rheumatoid arthritis synovial fibroblasts, 10-HDA inhibits the expression of matrix metalloproteinases (MMP-1 and MMP-3), which are involved in joint destruction. This inhibition is mediated through the suppression of the p38 and JNK/AP-1 signaling pathways.



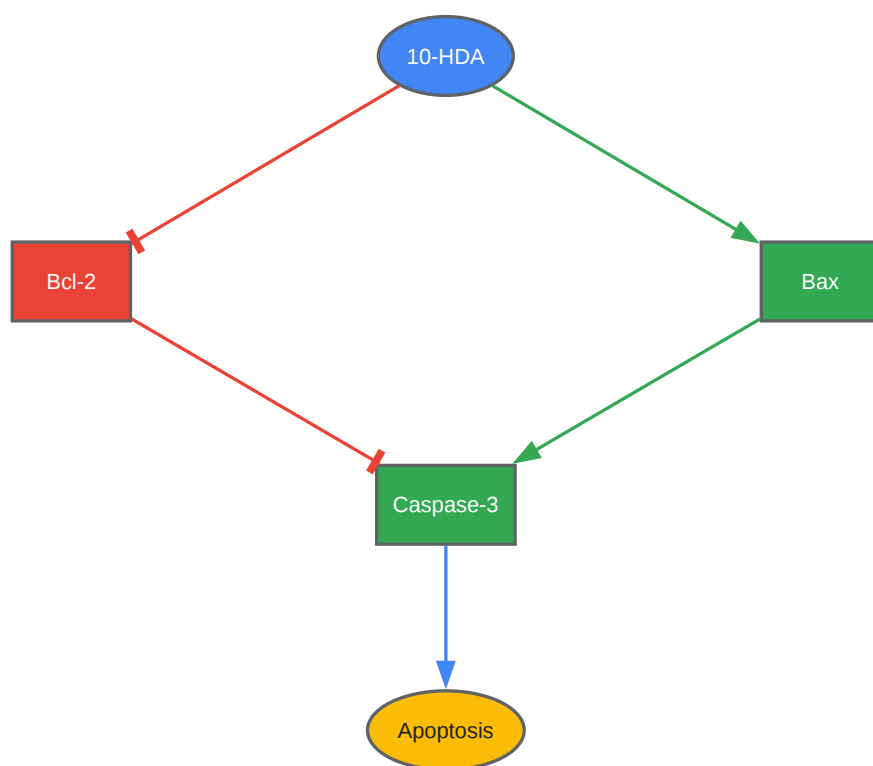
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**Figure 1.** Inhibition of MMP expression by 10-HDA via p38 and JNK/AP-1 signaling.

## Anti-tumor Activity

10-HDA has demonstrated cytotoxic effects against various cancer cell lines, including human hepatoma (HepG2) cells.[2] It can induce apoptosis and necrosis in cancer cells.[2] The

underlying mechanism involves the upregulation of pro-apoptotic proteins like caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[2]

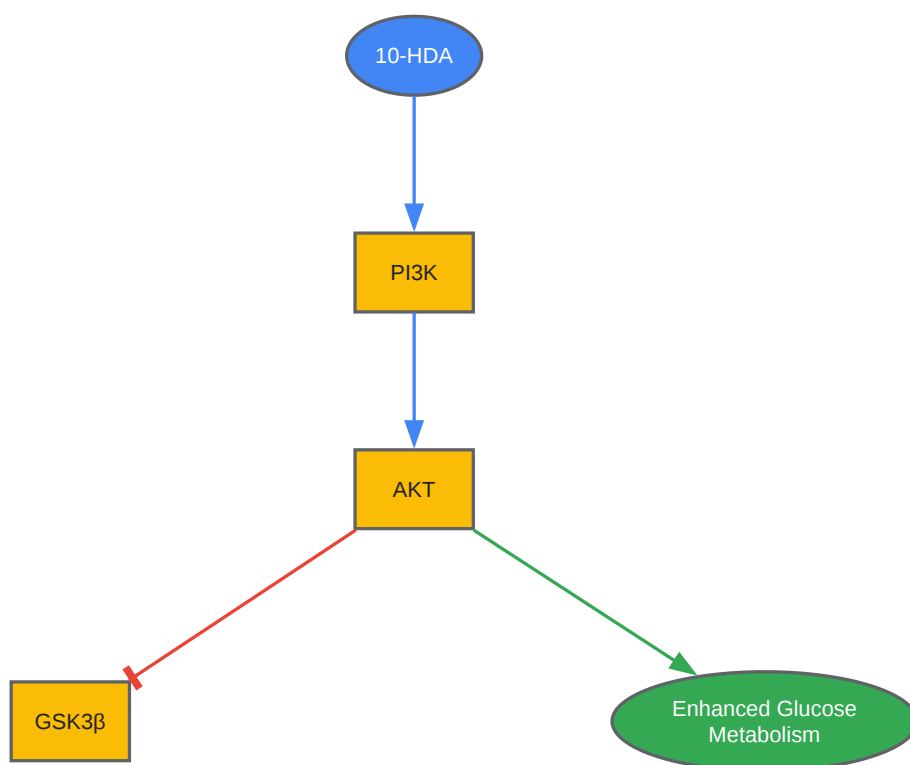


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**Figure 2.** Induction of apoptosis by 10-HDA in cancer cells.

## Metabolic Regulation

10-HDA plays a role in glucose metabolism and has shown potential in managing type 2 diabetes.[8][9] It can improve hyperglycemia and insulin resistance.[9] The mechanism of action involves the PI3K/AKT signaling pathway, which is a key regulator of glucose uptake and metabolism.[8][10]



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**Figure 3.** Enhancement of glucose metabolism by 10-HDA via the PI3K/AKT pathway.

## Lifespan Extension

Studies in the nematode *Caenorhabditis elegans* have shown that 10-HDA can extend lifespan. [11] This effect is mediated through dietary restriction and the Target of Rapamycin (TOR) signaling pathways, and is independent of the insulin-like signaling (ILS) pathway.[11]

## Quantitative Analysis of 10-HDA

High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantitative analysis of 10-HDA in various matrices, particularly in royal jelly products.[7][12]

Experimental Protocol: HPLC Analysis of 10-HDA

- **Sample Preparation:** A known amount of the sample (e.g., royal jelly) is dissolved in a suitable solvent, typically a mixture of methanol and water.<sup>[7]</sup> An internal standard, such as methyl 4-hydroxybenzoate (MHB), is often added to improve accuracy and precision.<sup>[7]</sup>
- **Chromatographic Conditions:**
  - **Column:** A reversed-phase column, such as a C18 column (e.g., 150 x 4.6 mm, 5 µm), is commonly used.<sup>[7]</sup>
  - **Mobile Phase:** The mobile phase is typically a mixture of methanol and an acidic aqueous solution (e.g., water with phosphoric acid or formic acid).<sup>[7][13]</sup>
  - **Flow Rate:** A flow rate of around 1.0 mL/min is typical.<sup>[7]</sup>
  - **Detection:** UV detection is performed at a wavelength of approximately 210-215 nm.<sup>[7]</sup>
- **Quantification:** The concentration of 10-HDA is determined by comparing the peak area of 10-HDA in the sample to a standard curve generated from known concentrations of a 10-HDA standard.

#### Quantitative Data from HPLC Analysis

Parameter	Value	Reference
Limit of Detection (LOD)	~0.05 µg/mL	<sup>[7][12]</sup>
Limit of Quantification (LOQ)	~0.25 µg/mL	<sup>[7][12]</sup>
Recovery Rate	97.4 - 100.4%	<sup>[7]</sup>
Relative Standard Deviation (RSD)	2.4 - 3.4%	<sup>[7]</sup>
Concentration in pure royal jelly	1.85 - 2.18%	<sup>[7]</sup>
Concentration in royal jelly supplements	0.43 - 6.28%	<sup>[7]</sup>

## Conclusion

10-Hydroxy-2-decenoic acid is a multifaceted natural compound with significant therapeutic potential. Its diverse biological activities, including anti-inflammatory, anti-tumor, and metabolic regulatory effects, are mediated through various key signaling pathways. The established methods for its synthesis and quantitative analysis provide a solid foundation for further research and development. This technical guide offers a comprehensive overview for scientists and professionals in the field, highlighting the importance of 10-HDA as a lead compound for drug discovery and a valuable component in nutraceuticals. Further investigation into its mechanisms of action and clinical efficacy is warranted to fully harness its health benefits.

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